N-(1H-1,2,4-triazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide
Description
N-(1H-1,2,4-triazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide is a complex organic compound featuring a triazole ring, a trifluoromethoxyphenyl group, and a cyclopropane carboxamide moiety
Properties
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)23-10-3-1-9(2-4-10)7-13(5-6-13)11(22)20-12-18-8-19-21-12/h1-4,8H,5-7H2,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYIKPWAUBXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring One common method is the cyclization of hydrazine with a suitable carboxylic acid derivative to form the triazole core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include its use as an antifungal, anticancer, or anti-inflammatory agent.
Industry: It can be employed in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the trifluoromethoxyphenyl group and the cyclopropane carboxamide moiety. Similar compounds include other triazole derivatives and cyclopropane derivatives, which may have different biological activities and applications. Some examples of similar compounds are:
1,2,4-Triazole derivatives: These compounds are known for their antifungal and anticancer properties.
Cyclopropane derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
